N-Nitroso-N-2,3-xylylanthranilic acid
Overview
Description
N-Nitroso-N-2,3-xylylanthranilic acid: is a chemical compound characterized by the presence of a nitroso group (-N=O) bonded to an amine. It is an impurity of Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain. The compound has the molecular formula C15H14N2O3 and a molecular weight of 270.28.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Flash Vacuum Pyrolysis: One method for preparing N-Nitroso-N-2,3-xylylanthranilic acid involves the flash vacuum pyrolysis of methyl N-methyl-N-nitrosoanthranilate.
Thermolysis: Another method involves the thermolysis of N-methyl-N-nitrosoanthranilate under gas chromatography and preparative thermolysis conditions.
Industrial Production Methods: the compound is produced in cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions:
Nitrosation: N-Nitroso-N-2,3-xylylanthranilic acid undergoes nitrosation reactions, where a nitroso group is introduced into the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Nitrous Acid: Nitrosation reactions typically involve the use of nitrous acid, formed from the acidification of sodium nitrite.
Strong Acids: Strong acids are often used to facilitate the formation of the nitrosonium cation, which is a key intermediate in nitrosation reactions.
Major Products Formed: The major products formed from the reactions of this compound include various nitroso derivatives and coupling products .
Scientific Research Applications
Chemistry: N-Nitroso-N-2,3-xylylanthranilic acid is used as a reagent in organic synthesis, particularly in the preparation of nitroso derivatives .
Biology and Medicine: The compound is an impurity of Mefenamic acid, which is used to treat mild to moderate pain. It is also studied for its potential mutagenic and carcinogenic properties .
Industry: In the pharmaceutical industry, this compound is monitored as a potential impurity in drug formulations .
Mechanism of Action
The mechanism of action of N-Nitroso-N-2,3-xylylanthranilic acid involves the formation of the nitrosonium cation, which is a highly electrophilic species. This cation can react with nucleophiles, such as amines, to form N-nitrosoamines . The nitrosonium cation is formed through the acidification of sodium nitrite, leading to the formation of nitrous acid and subsequent decomposition to the nitrosonium cation .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine that is a potent carcinogen.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.
N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA): A nitrosamine that is a potential contaminant in pharmaceuticals.
Uniqueness: N-Nitroso-N-2,3-xylylanthranilic acid is unique due to its specific structure and its role as an impurity in Mefenamic acid. Its presence in pharmaceuticals necessitates careful monitoring and control to ensure the safety and efficacy of drug products .
Properties
IUPAC Name |
2-(2,3-dimethyl-N-nitrosoanilino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-9-13(11(10)2)17(16-20)14-8-4-3-7-12(14)15(18)19/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLMDHKDPNUCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)N=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175383 | |
Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-63-8 | |
Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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